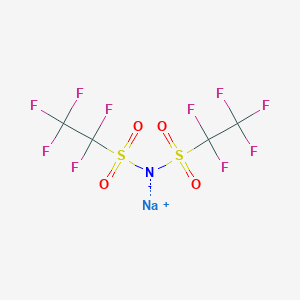
Sodiobis(pentafluoroethylsulfonyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium bis((perfluoroethyl)sulfonyl)amide is a chemical compound with the molecular formula C4F10NNaO4S2. It is known for its high thermal and chemical stability, making it a valuable compound in various industrial and scientific applications. The compound is characterized by the presence of perfluoroethyl groups, which contribute to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of sodium bis((perfluoroethyl)sulfonyl)amide typically involves the reaction of perfluoroethylsulfonyl fluoride with sodium amide. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl fluoride. The general reaction can be represented as follows:
C2F5SO2F+NaNH2→C2F5SO2NNaSO2C2F5+NH3
Industrial Production Methods: In industrial settings, the production of sodium bis((perfluoroethyl)sulfonyl)amide may involve large-scale reactions using similar reagents. The process is optimized for high yield and purity, often employing advanced purification techniques to remove any impurities.
Chemical Reactions Analysis
Types of Reactions: Sodium bis((perfluoroethyl)sulfonyl)amide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be involved in redox reactions, although these are less common due to its high stability.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include amines and alkoxides.
Oxidizing Agents: Strong oxidizing agents like potassium permanganate can be used, though the reaction conditions need to be carefully controlled.
Major Products:
Substitution Products: Depending on the nucleophile, the major products can include various sulfonamide derivatives.
Oxidation Products: Oxidation can lead to the formation of sulfonic acids or other oxidized derivatives.
Scientific Research Applications
Sodium bis((perfluoroethyl)sulfonyl)amide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonamides and other sulfur-containing compounds.
Biology and Medicine: The compound’s derivatives are explored for potential pharmaceutical applications due to their stability and bioactivity.
Industry: It is used in the production of specialty chemicals, including surfactants and lubricants, due to its unique properties.
Mechanism of Action
The mechanism by which sodium bis((perfluoroethyl)sulfonyl)amide exerts its effects involves the interaction of its sulfonyl groups with various molecular targets. The perfluoroethyl groups enhance its stability and reactivity, allowing it to participate in a range of chemical reactions. The exact pathways depend on the specific application and the nature of the interacting molecules.
Comparison with Similar Compounds
Lithium bis((perfluoroethyl)sulfonyl)amide: Similar in structure but with lithium instead of sodium, used in battery electrolytes.
Sodium bis((fluorosulfonyl)amide): Another related compound with different substituents, used in similar applications.
Uniqueness: Sodium bis((perfluoroethyl)sulfonyl)amide is unique due to its high thermal and chemical stability, which is attributed to the presence of perfluoroethyl groups. This makes it particularly valuable in applications requiring robust and stable compounds.
Properties
Molecular Formula |
C4F10NNaO4S2 |
|---|---|
Molecular Weight |
403.2 g/mol |
IUPAC Name |
sodium;bis(1,1,2,2,2-pentafluoroethylsulfonyl)azanide |
InChI |
InChI=1S/C4F10NO4S2.Na/c5-1(6,7)3(11,12)20(16,17)15-21(18,19)4(13,14)2(8,9)10;/q-1;+1 |
InChI Key |
QSTITLHDMBEKHE-UHFFFAOYSA-N |
Canonical SMILES |
C(C(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(C(F)(F)F)(F)F)(F)(F)F.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(4'-Chloro-3'-fluoro-[1,1'-biphenyl]-2-yl)ethan-1-one](/img/structure/B12846991.png)
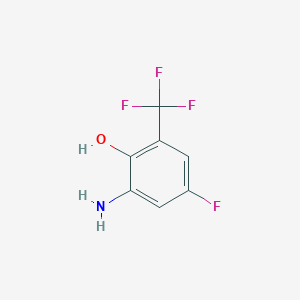
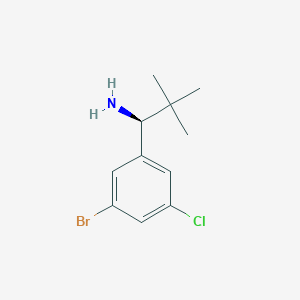
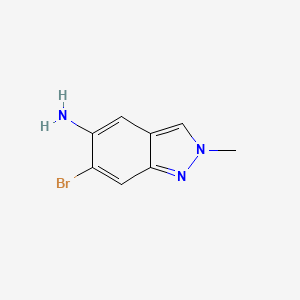

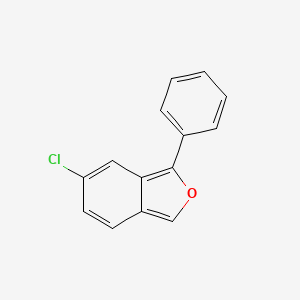
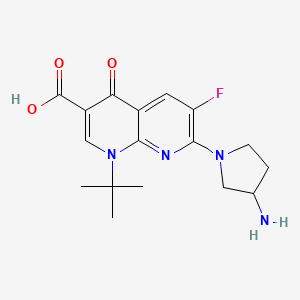
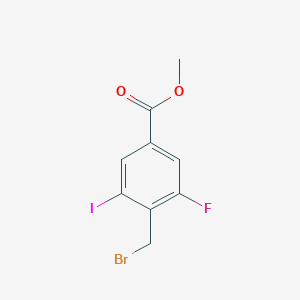
![tert-butyl N-[1-(cyclobutylmethyl)piperidin-4-yl]-N-methylcarbamate](/img/structure/B12847042.png)
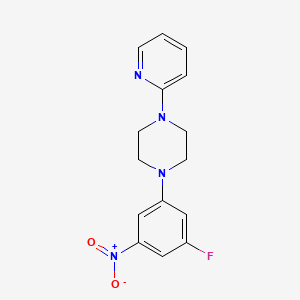
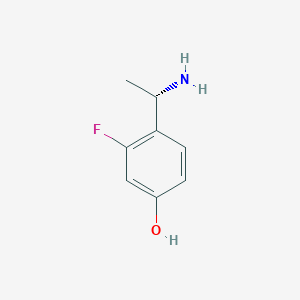
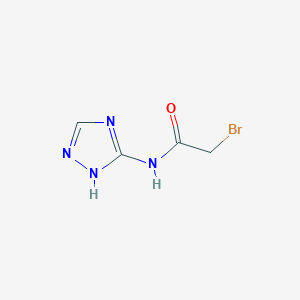
![3-Fluoro-4'-(methylsulfonyl)[1,1'-biphenyl]-4-amine](/img/structure/B12847077.png)
![3-(4-(2-Phenoxyethoxy)phenyl)-8-chloroimidazo[1,2-a]pyrazine](/img/structure/B12847083.png)
